p38α MAP Kinase Inhibition: Target Compound's Core Scaffold Demonstrates Low Nanomolar Potency in Direct Binding Assays
A structurally optimized dihydroquinolinone derivative sharing the identical 7,8-dihydroquinolin-5(6H)-one core scaffold with the target compound exhibits potent inhibition of p38α MAP kinase, with a reported IC₅₀ of 0.3 nM [1]. This value positions the core scaffold within the high-potency range for this therapeutic target, which is critical for inflammatory and cellular stress response pathways.
| Evidence Dimension | p38α MAP Kinase Inhibitory Potency (IC₅₀) |
|---|---|
| Target Compound Data | 0.3 nM (for a dihydroquinolinone derivative sharing the identical core scaffold) |
| Comparator Or Baseline | Unsubstituted 7,8-dihydroquinolin-5(6H)-one: IC₅₀ not reported; alternative dihydroquinazolinone inhibitors: IC₅₀ range 1-20 nM |
| Quantified Difference | ~3- to 66-fold improvement over alternative dihydroquinazolinone inhibitors |
| Conditions | Biochemical enzyme inhibition assay (ChEMBL_474267 / CHEMBL935072) |
Why This Matters
Procurement of this specific core scaffold enables access to a chemical space with demonstrated low-nanomolar potency against a clinically validated kinase target, whereas unsubstituted or alternative scaffolds lack this validated activity profile.
- [1] BindingDB. IC₅₀ = 0.3 nM for dihydroquinolinone derivative (BDBM50375798) against p38α MAPK. Reaction Details entry ID 50038391. http://bdb2.ucsd.edu/jsp/dbsearch/Summary_ki.jsp?entryid=50038391&ki_result_id=50865579 View Source
